molecular formula C18H22N2O3 B1389908 N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020055-11-1

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide

カタログ番号: B1389908
CAS番号: 1020055-11-1
分子量: 314.4 g/mol
InChIキー: OMMIYAOASBGMNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide (CAS: 1020055-11-1) is a butanamide derivative with the molecular formula C₁₈H₂₂N₂O₃ and a molecular weight of 314.4 g/mol. Its structure features a 5-amino-2-methoxyphenyl group linked via an amide bond to a butanamide chain substituted with a 3-methylphenoxy moiety .

特性

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-16(23-14-7-5-6-12(2)10-14)18(21)20-15-11-13(19)8-9-17(15)22-3/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIYAOASBGMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

Property Details
Molecular Formula C₁₈H₂₂N₂O₃
CAS Number 1020723-49-2
MDL Number MFCD09997129
Hazard Classification Irritant

The structural features include an amino group, a methoxy group, and a phenoxy group, which contribute to its biological activity and interaction with various molecular targets.

This compound operates through specific interactions with proteins and enzymes. The amino and methoxy groups can form hydrogen bonds with target proteins, potentially influencing their activity. Additionally, the butanamide structure may enhance the compound's lipophilicity, improving its bioavailability and facilitating interactions with lipid membranes.

Enzyme Interactions

The compound has been utilized as a probe in biological research to study enzyme-substrate interactions and protein-ligand binding. Its structural characteristics make it suitable for investigating various biological pathways, including those involved in drug metabolism and pharmacodynamics.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties such as:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in treating inflammatory diseases.
  • Analgesic Properties : The compound's ability to modulate pain pathways has been explored, indicating possible analgesic effects .

Case Studies and Research Findings

  • Study on Enzyme Binding : A recent study demonstrated that this compound effectively binds to specific enzymes involved in metabolic processes. This binding was characterized using kinetic assays that revealed significant inhibition of enzyme activity at varying concentrations.
  • Toxicological Assessment : Toxicity studies have been conducted to evaluate the safety profile of the compound. In one study involving animal models, no significant adverse effects were observed at doses up to 1000 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) for the compound .
  • Molecular Docking Studies : Docking simulations have indicated that this compound interacts favorably with target proteins, suggesting high binding affinities. These findings support its potential therapeutic applications in drug design .

Summary of Biological Activities

Activity Type Description
Enzyme Interaction Probe for studying enzyme-substrate interactions
Anti-inflammatory Potential anti-inflammatory effects
Analgesic Properties Modulation of pain pathways
Safety Profile NOAEL established at 1000 mg/kg/day in toxicity studies

科学的研究の応用

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide has been investigated for its potential pharmacological properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties : Research indicates that it may modulate pain pathways, suggesting potential use as an analgesic agent.

The compound serves as a probe in biological research to study enzyme-substrate interactions and protein-ligand binding:

  • Enzyme Interactions : It has been utilized to investigate the binding affinities of various enzymes involved in metabolic processes. For instance, kinetic assays have shown significant inhibition of enzyme activity at varying concentrations.

Pharmacodynamics

Molecular docking studies have indicated favorable interactions between this compound and target proteins, suggesting high binding affinities that support its therapeutic applications in drug design.

Study on Enzyme Binding

A recent study demonstrated that this compound effectively binds to specific enzymes involved in metabolic processes. This binding was characterized using kinetic assays that revealed significant inhibition of enzyme activity at varying concentrations.

Toxicological Assessment

Toxicity studies conducted on animal models established a No Observed Adverse Effect Level (NOAEL) for the compound at doses up to 1000 mg/kg/day, indicating a favorable safety profile for further research.

Summary of Biological Activities

Activity TypeDescription
Enzyme Interaction Probe for studying enzyme-substrate interactions
Anti-inflammatory Potential anti-inflammatory effects
Analgesic Properties Modulation of pain pathways
Safety Profile NOAEL established at 1000 mg/kg/day in toxicity studies

類似化合物との比較

Comparison with Structurally Similar Butanamide Derivatives

Structural and Functional Variations

The table below compares key structural and functional attributes of N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Target/Application Source
This compound C₁₈H₂₂N₂O₃ 314.4 5-amino-2-methoxyphenyl, 3-methylphenoxy Not specified
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) Not reported Not reported Ethyl, ethynyl, quinolyl Tubulin inhibitor
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) Not reported Not reported Dimethylphenoxy, hydroxy, diphenylhexan Protein synthesis (hypothesized)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Not reported Not reported Chloropyridinyl, cyclopropanesulfonamido CTPS1 inhibitor (anticancer)
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 Phenylmethyl, dimethyl Pesticide intermediate
Key Observations:

In contrast, compounds like D.1.8 () incorporate quinolyl and ethynyl groups, likely improving tubulin-binding affinity . Stereochemical complexity in compounds (m, n, o) highlights the role of chiral centers in target specificity, a feature absent in the primary compound .

Biological Targets: Tubulin inhibitors (e.g., D.1.8) and CTPS1 inhibitors () demonstrate how heterocyclic substituents (quinolyl, pyrimidinyl) direct compounds toward specific therapeutic targets . The primary compound lacks such moieties, suggesting a divergent mechanism. Simpler analogs like (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide () are likely intermediates due to their low molecular weight and minimal functionality .

Physicochemical Properties :

  • The methoxy group in the primary compound may reduce metabolic degradation compared to ethyl or propyl chains in D.1.8–D.1.15 .
  • Cyclopropanesulfonamido groups in derivatives could enhance solubility, a feature absent in the primary compound .

準備方法

Step 1: Synthesis of 5-Amino-2-methoxyphenyl Intermediate

Starting Material: 2-methoxyphenylamine (2-methoxy-phenylamine)

Method:

  • Nitration of phenol derivatives followed by reduction can yield amino-methoxyphenyl compounds.
  • Alternatively, direct substitution reactions on appropriately substituted aromatic rings can be employed.

Step 2: Preparation of 3-Methylphenol Derivative

Starting Material: 3-methylphenol (m-cresol)

Method:

  • Commercially available or synthesized via methylation of catechol derivatives.

Step 3: Formation of the Phenoxy Linkage

Method:

  • Etherification of 3-methylphenol with suitable halogenated precursors (e.g., 3-methylphenol with chloromethyl or bromomethyl derivatives) under basic conditions to form the phenoxy group.

Step 4: Coupling of Aromatic Units

Method:

Step 5: Amide Bond Formation

Method:

  • Activation of the carboxylic acid or acid chloride intermediate with coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) .
  • Coupling with the amino group on the aromatic ring to form the final butanamide linkage.

Specific Reaction Conditions and Reagents

Step Reaction Reagents & Conditions Notes
1 Nitration of phenol derivatives HNO₃, H₂SO₄, low temperature To introduce nitro groups, later reduced to amines
2 Reduction of nitro groups Pd/C, H₂ To obtain amino compounds
3 Methylation of phenol CH₃I, K₂CO₃ To introduce methyl groups on phenol
4 Etherification NaH, alkyl halides To form phenoxy linkages
5 Coupling reactions DCC, EDC, or similar To form amide bonds

Data Table Summarizing the Synthesis

Step Starting Material Reagents Key Conditions Product Yield (%)
1 Phenol derivative HNO₃, H₂SO₄ 0–5°C Nitro-phenol 70–80
2 Nitro-phenol Pd/C, H₂ Room temp Amino-phenol 80–90
3 Phenol CH₃I, K₂CO₃ Reflux Methylated phenol 75–85
4 Phenol NaH, alkyl halide Reflux Phenoxy derivative 65–75
5 Aromatic intermediates DCC/EDC, amine Room temp Final amide 60–70

Research Findings and Literature Support

  • Related synthetic methodologies for similar compounds suggest that amide coupling is a reliable step, often optimized with carbodiimide reagents and catalytic DMAP to improve yields and reduce side reactions.
  • Etherification reactions involving phenols and alkyl halides are well-documented, with the choice of base (e.g., potassium carbonate) and solvent (e.g., acetone or DMF) being critical for efficiency.
  • The modular synthesis approach allows for structural modifications, which is advantageous for medicinal chemistry applications.

Notes and Considerations

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves coupling 5-amino-2-methoxyaniline with a substituted phenoxy-butanoyl chloride. A base such as triethylamine is used to neutralize HCl generated during the reaction, ensuring high yields by preventing side reactions like oxidation of the amino group . Purification via column chromatography or recrystallization is recommended to isolate the product from intermediates like nitro derivatives or unreacted starting materials . Reaction conditions (e.g., solvent choice, temperature, stoichiometry) should be systematically varied to optimize reproducibility, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly the methoxy (-OCH₃), amino (-NH₂), and phenoxy groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . Infrared (IR) spectroscopy can identify functional groups like the amide carbonyl (C=O stretch at ~1650 cm⁻¹) .

Q. How are preliminary biological activities of this compound screened in academic research?

Initial screening involves in vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory potential. For example, cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) is tested using MTT assays, with IC₅₀ values calculated to compare potency . Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity . Structural analogs with halogen or methoxy substitutions often guide hypotheses about bioactivity .

Advanced Research Questions

Q. How can researchers address low yields or inconsistent purity in scaled-up synthesis?

Low yields may arise from competing reactions, such as oxidation of the amino group or incomplete acylation. Strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation .
  • Employing coupling agents like HATU to enhance acylation efficiency .
  • Implementing gradient elution in preparative HPLC to separate structurally similar byproducts . Advanced purification techniques, such as centrifugal partition chromatography, may resolve challenges in isolating the target compound from impurities .

Q. What methodologies resolve contradictions in pharmacological data across different studies?

Discrepancies in bioactivity data (e.g., variable IC₅₀ values) often stem from differences in assay conditions. Researchers should:

  • Standardize cell culture protocols (e.g., passage number, serum concentration) .
  • Validate target engagement using techniques like surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., tubulin) .
  • Compare results with structurally related compounds (e.g., sulfonamide or benzamide derivatives) to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies inform the design of more potent analogs?

SAR analysis involves systematic modifications to the core structure:

  • Replacing the 3-methylphenoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .
  • Introducing heterocyclic moieties (e.g., imidazo[1,2-b]pyridazin) to improve binding to enzymatic pockets .
  • Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or tubulin, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。